Propyl isothiocyanate

Description

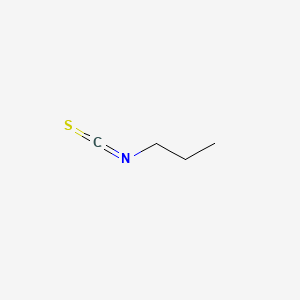

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-2-3-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKASGUHLXWAKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211881 | |

| Record name | Propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-30-8 | |

| Record name | Propyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl Isothiocyanate: A Comprehensive Technical Guide on its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isothiocyanate (PITC) is a sulfur-containing organic compound belonging to the isothiocyanate family. These compounds are well-recognized for their pungent taste and a range of biological activities, including antimicrobial and potential chemopreventive properties. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical origins of this phytochemical.

Natural Sources of this compound

This compound is primarily found in plants of the Brassicaceae family, where it exists in its precursor form, propyl glucosinolate. Glucosinolates are secondary metabolites that, upon tissue damage, are hydrolyzed by the enzyme myrosinase to release isothiocyanates. While present in many cruciferous vegetables, this compound is typically a minor constituent compared to other isothiocyanates like allyl isothiocyanate or sulforaphane.[1][2]

Key plant sources where this compound or its precursor has been identified include:

-

Wasabi (Wasabia japonica): Commonly known as Japanese horseradish, wasabi contains a complex profile of isothiocyanates. While allyl isothiocyanate is the most abundant, iso-propyl isothiocyanate has been quantified, suggesting the presence of related propyl compounds.[1][3]

-

Horseradish (Armoracia rusticana): Similar to wasabi, horseradish is a rich source of various isothiocyanates. Iso-propyl isothiocyanate has been identified in horseradish, indicating the potential for this compound to be present as well.[1]

-

Other Cruciferous Vegetables: While not as prominent, propyl glucosinolate and its resulting isothiocyanate may be present in trace amounts in other Brassica vegetables such as broccoli, cabbage, and mustard species.[4][5] The exact concentration can vary significantly depending on the plant's genetics, growing conditions, and developmental stage.[6]

Quantitative Data

Quantitative data specifically for this compound is limited in the scientific literature. However, data for related isothiocyanates in known sources provide context for its likely concentration. The following table summarizes the concentration of iso-propyl isothiocyanate, a closely related compound, in wasabi and horseradish.

| Plant Source | Compound | Concentration (mg/kg of fresh weight) | Reference |

| Wasabi (Wasabia japonica) | iso-propyl isothiocyanate | 12.81 | [1] |

| Horseradish (Armoracia rusticana) | iso-propyl isothiocyanate | 3.57 | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of its glucosinolate precursor, propyl glucosinolate. This process can be divided into three main stages: chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and finally, enzymatic hydrolysis to release the isothiocyanate.[7]

Stage 1: Chain Elongation of the Amino Acid Precursor

Propyl glucosinolate is an aliphatic glucosinolate with a three-carbon (C3) side chain. The biosynthesis of such aliphatic glucosinolates typically starts with the amino acid methionine.[8][9] The side chain of methionine is elongated through a series of repeated cycles, with each cycle adding one methylene (B1212753) group (-CH2-). For a propyl side chain, one cycle of chain elongation is required.

The key enzymes involved in this chain elongation cycle are:[8][10]

-

Branched-chain amino acid aminotransferase (BCAT): Catalyzes the deamination of the precursor amino acid to its corresponding α-keto acid.

-

Methylthioalkylmalate synthase (MAMS): Condenses the α-keto acid with acetyl-CoA.[11][12]

-

Isopropylmalate isomerase (IPMI): Isomerizes the resulting intermediate.

-

Isopropylmalate dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation to yield a chain-elongated α-keto acid.

-

Branched-chain amino acid aminotransferase (BCAT): Transaminates the elongated α-keto acid to form the chain-elongated amino acid.

While methionine is the common precursor for straight-chain aliphatic glucosinolates, branched-chain amino acids like valine and isoleucine can also serve as precursors for branched-chain glucosinolates.[13][14] It is plausible that a similar pathway starting from valine could also contribute to the formation of a propyl (or isopropyl) side chain.

Stage 2: Formation of the Core Glucosinolate Structure

Once the chain-elongated amino acid is synthesized, it enters the core glucosinolate biosynthesis pathway. This pathway is common for all glucosinolates and involves a series of enzymatic reactions:

-

Conversion to Aldoxime: The amino acid is converted to an aldoxime by a cytochrome P450 enzyme of the CYP79 family.[15]

-

Formation of Thiohydroximate: The aldoxime is then converted to a thiohydroximate. This step involves another cytochrome P450 (CYP83 family), glutathione (B108866) S-transferase, and a C-S lyase.

-

Glycosylation: A glucose molecule is added to the thiohydroximate by a UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT).

-

Sulfation: Finally, a sulfate (B86663) group is added by a sulfotransferase, completing the formation of the propyl glucosinolate molecule.[15]

Stage 3: Hydrolysis to this compound

Propyl glucosinolate is chemically stable and stored within the plant's vacuoles. The enzyme myrosinase is stored in separate cellular compartments.[9] When the plant tissue is damaged (e.g., by chewing, cutting, or pest attack), myrosinase comes into contact with the glucosinolate. Myrosinase then hydrolyzes the glucose moiety from the propyl glucosinolate, leading to the formation of an unstable intermediate that spontaneously rearranges to form this compound.[9]

Experimental Protocols

The analysis of this compound and its precursor, propyl glucosinolate, requires specific extraction and analytical techniques. The following sections outline generalized protocols that can be adapted for this purpose.

Extraction and Quantification of Propyl Glucosinolate (HPLC-based method)

This method focuses on the analysis of the intact glucosinolate.

1. Sample Preparation:

-

Freeze-dry fresh plant material to prevent enzymatic degradation.

-

Grind the freeze-dried tissue to a fine powder.

2. Extraction:

-

Extract a known weight of the powdered sample with boiling 70% methanol (B129727) to inactivate myrosinase.[16]

-

Centrifuge the mixture and collect the supernatant.

3. Purification:

-

Apply the supernatant to a DEAE-Sephadex anion exchange column.

-

Wash the column to remove impurities.

-

Apply a purified sulfatase solution to the column and allow it to react overnight to convert the glucosinolates to their desulfo-analogs.[17]

4. Elution and Analysis:

-

Elute the desulfo-glucosinolates from the column with ultrapure water.

-

Analyze the eluate using High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.[13]

-

Detect the desulfo-glucosinolates using a UV detector at 229 nm.[13]

-

Quantify by comparing the peak area to that of a known standard (e.g., sinigrin) and applying a response factor.

Extraction and Quantification of this compound (GC-MS-based method)

This method is suitable for the analysis of the volatile isothiocyanate.

1. Sample Preparation:

-

Homogenize fresh plant material in water to allow for the enzymatic conversion of propyl glucosinolate to this compound.

2. Extraction:

-

Extract the homogenate with a non-polar solvent such as dichloromethane (B109758) (DCM) or hexane.[16]

-

Separate the organic phase, which now contains the this compound.

3. Analysis:

-

Inject an aliquot of the organic extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the volatile compounds.[18]

-

Identify this compound based on its retention time and mass spectrum, comparing it to a pure standard.

-

Quantify the amount of this compound by using an internal standard and generating a calibration curve.[19]

Conclusion

This compound, a minor but potentially significant bioactive compound, originates from the enzymatic hydrolysis of its precursor, propyl glucosinolate, found in cruciferous vegetables like wasabi and horseradish. Its biosynthesis follows the general pathway of aliphatic glucosinolates, involving chain elongation from an amino acid precursor, likely methionine, followed by the formation of the core glucosinolate structure. The detailed experimental protocols for HPLC and GC-MS provide a robust framework for the extraction, identification, and quantification of this compound and its precursor in plant materials. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of Brassicaceae and to explore its full therapeutic potential.

References

- 1. purewasabi.co.nz [purewasabi.co.nz]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Cruciferous Vegetables and Their Bioactive Metabolites: from Prevention to Novel Therapies of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glucosinolates From Cruciferous Vegetables and Their Potential Role in Chronic Disease: Investigating the Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. radish isothiocyanate, 505-79-3 [thegoodscentscompany.com]

- 8. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Glucosinolate biosynthesis: demonstration and characterization of the condensing enzyme of the chain elongation cycle in Eruca sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Engineering of Valine- and Isoleucine-Derived Glucosinolates in Arabidopsis Expressing CYP79D2 from Cassava - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valine - Wikipedia [en.wikipedia.org]

- 15. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Propyl Isothiocyanate: A Deep Dive into its Glucosinolate Precursor

For Immediate Release

[City, State] – A comprehensive technical guide has been developed to elucidate the biochemical origins of propyl isothiocyanate, a compound of increasing interest to the scientific and drug development communities. This whitepaper provides an in-depth exploration of its glucosinolate precursor, the enzymatic conversion process, and the associated cellular signaling pathways.

This compound, a naturally occurring organosulfur compound, is derived from the enzymatic hydrolysis of its glucosinolate precursor, glucoiberin (B1241102) . This technical guide offers a detailed examination of this conversion, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.

The Precursor: Glucoiberin

Glucoiberin, chemically known as 3-methylsulfinylpropyl glucosinolate, is the direct precursor to 3-methylsulfinylthis compound, commonly referred to as iberin (B1674146). This glucosinolate is predominantly found in plants of the Brassicaceae family, with notable concentrations in species such as candytuft (Iberis amara). The structural integrity of the plant tissue keeps glucoiberin and the hydrolytic enzyme myrosinase physically separated.

Enzymatic Conversion: The "Mustard Oil Bomb"

Upon tissue damage, such as through chewing or crushing, myrosinase comes into contact with glucoiberin, catalyzing a reaction often referred to as the "mustard oil bomb". This enzymatic hydrolysis cleaves the glucose molecule from glucoiberin, leading to the formation of an unstable intermediate that spontaneously rearranges to form iberin (3-methylsulfinylthis compound).

While specific quantitative data on the conversion yield of glucoiberin to iberin can vary depending on reaction conditions, studies have shown that the efficiency of this enzymatic process is a critical determinant of the final concentration of the bioactive isothiocyanate.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative parameters related to the analysis of glucoiberin and this compound.

| Table 1: HPLC Parameters for Glucoiberin (as desulfoglucosinolate) Analysis | |

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile-water gradient |

| Detection | UV at 229 nm |

| Flow Rate | 0.75 - 1.0 mL/min |

| Column Temperature | 40 °C |

| Table 2: HPLC-MS/MS Parameters for this compound (Iberin) Quantification | |

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water (gradient) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (example) | [M+H]+ → fragment ion |

Experimental Protocols

This section provides detailed methodologies for the extraction of glucoiberin, its enzymatic conversion to iberin, and the subsequent quantification of iberin.

Protocol 1: Extraction of Glucoiberin from Iberis amara Seeds

-

Sample Preparation: Freeze-dry fresh Iberis amara seeds and grind them into a fine powder.

-

Extraction:

-

Suspend the seed powder in 10 volumes of boiling 70% methanol (B129727) for 5-10 minutes to inactivate endogenous myrosinase.

-

Cool the mixture to room temperature and continue extraction with stirring for at least 2 hours.

-

Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

-

Re-extract the pellet with another 5 volumes of 70% methanol and combine the supernatants.

-

-

Purification (Optional, for isolation):

-

Apply the crude extract to a DEAE-Sephadex A-25 anion-exchange column.

-

Wash the column with water and then with 20 mM sodium acetate (B1210297) buffer (pH 5.5).

-

Elute the glucosinolates with a potassium sulfate (B86663) solution.

-

Further purify the glucoiberin fraction using preparative HPLC.

-

Protocol 2: Enzymatic Hydrolysis of Glucoiberin to Iberin

-

Reaction Setup:

-

Dissolve the extracted glucoiberin or a purified standard in a phosphate (B84403) buffer (pH 6.5).

-

Prepare a solution of myrosinase (from a commercial source, e.g., white mustard seeds) in the same buffer.

-

-

Enzymatic Reaction:

-

Add the myrosinase solution to the glucoiberin solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

-

Extraction of Iberin:

-

Stop the reaction by adding an equal volume of dichloromethane (B109758).

-

Vortex the mixture vigorously for 1 minute to extract the iberin into the organic phase.

-

Centrifuge to separate the phases and carefully collect the lower dichloromethane layer containing the iberin.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Protocol 3: Quantification of Iberin by HPLC

-

Sample Preparation:

-

Evaporate the dichloromethane from the extracted iberin under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of acetonitrile.

-

-

HPLC Analysis:

-

Inject the sample onto a reversed-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

-

Detect the iberin using a UV detector at approximately 245 nm or, for higher specificity and sensitivity, a mass spectrometer.

-

-

Quantification:

-

Prepare a standard curve using a certified iberin standard of known concentrations.

-

Calculate the concentration of iberin in the sample by comparing its peak area to the standard curve.

-

Signaling Pathways and Logical Relationships

The biological activity of this compound (iberin) is of significant interest, particularly its effects on cellular signaling pathways in the context of cancer. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Caption: Enzymatic hydrolysis of glucoiberin to iberin.

The anticancer effects of this compound are mediated through the induction of oxidative stress and apoptosis.

Caption: this compound-induced apoptosis signaling pathway.

This compound has also been shown to influence other critical signaling pathways involved in cell survival and inflammation.

Caption: Modulation of other signaling pathways by this compound.

This technical guide serves as a foundational resource for the scientific community, providing the necessary details to advance research and development in the field of isothiocyanates and their therapeutic potential.

Propyl Isothiocyanate: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isothiocyanate (PITC) is a naturally occurring isothiocyanate found in cruciferous vegetables. Isothiocyanates as a class of compounds have garnered significant attention in oncology research for their potential chemopreventive and therapeutic effects. This technical guide provides an in-depth overview of the core mechanism of action of PITC in cancer cells, focusing on its role in inducing oxidative stress, cell cycle arrest, and apoptosis. The information presented herein is a synthesis of preclinical research, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

Core Mechanism of Action: Induction of Oxidative Stress

The primary mechanism by which PITC exerts its anticancer effects is through the induction of oxidative stress.[1] PITC interacts with and depletes intracellular glutathione (B108866) (GSH), a key antioxidant.[1] This depletion disrupts the cellular redox balance, leading to a significant accumulation of reactive oxygen species (ROS).[1] The resulting state of oxidative stress triggers a cascade of downstream events, including DNA damage and the activation of stress-response signaling pathways, which ultimately converge to induce cell cycle arrest and apoptosis in cancer cells.[1]

Logical Relationship: From PITC to Apoptosis

Caption: Logical flow from PITC treatment to the induction of apoptosis and cell cycle arrest.

Quantitative Data on PITC's Effects in Gastric Cancer Cells

The following tables summarize the quantitative effects of PITC on two human gastric cancer cell lines, MGC-803 and HGC-27, after 48 hours of treatment.

Table 1: Cell Viability (IC50 Values)

| Cell Line | IC50 (µM) at 48h |

| MGC-803 | ~100 |

| HGC-27 | ~40 |

| Data sourced from Wu et al., 2019.[1] |

Table 2: Induction of Apoptosis by PITC (48h Treatment)

| Cell Line | PITC Concentration (µM) | Percentage of Apoptotic Cells (%) |

| MGC-803 | 0 | 5.2 ± 1.1 |

| 50 | 12.5 ± 1.5 | |

| 100 | 20.1 ± 1.8 | |

| 150 | 35.4 ± 2.2 | |

| HGC-27 | 0 | 6.1 ± 0.9 |

| 20 | 15.3 ± 1.3 | |

| 40 | 28.7 ± 2.0 | |

| 60 | 45.8 ± 2.5 | |

| Data represents the mean ± standard deviation of three independent experiments. Sourced from Wu et al., 2019.[1] |

Table 3: Effect of PITC on Cell Cycle Distribution (48h Treatment)

| Cell Line | PITC Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MGC-803 | 0 | 65.4 ± 3.1 | 25.1 ± 1.9 | 9.5 ± 1.2 |

| 100 | 50.2 ± 2.8 | 38.6 ± 2.4 | 11.2 ± 1.4 | |

| HGC-27 | 0 | 60.1 ± 2.9 | 28.3 ± 2.1 | 11.6 ± 1.3 |

| 40 | 45.7 ± 2.5 | 42.1 ± 2.7 | 12.2 ± 1.5 | |

| Data represents the mean ± standard deviation of three independent experiments. Sourced from Wu et al., 2019.[1] |

Signaling Pathways Modulated by PITC

PITC-induced oxidative stress activates multiple signaling pathways that culminate in apoptosis and cell cycle arrest. The key pathways identified are the mitochondria-dependent (intrinsic) apoptotic pathway and the p53 signaling pathway.[1]

PITC-Induced Apoptotic Signaling Pathway```dot

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate gastric cancer cells (MGC-803 or HGC-27) in 96-well plates at a density of 1,500 cells per well and incubate overnight at 37°C. [1]2. Treatment: Treat the cells with varying concentrations of PITC (e.g., 0-250 µM for MGC-803, 0-60 µM for HGC-27) for 24, 48, and 72 hours. [1]3. MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of PITC for 48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This protocol outlines the procedure for analyzing cell cycle distribution.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with PITC as described for the apoptosis assay and harvest.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.

Western Blot Analysis

This protocol details the detection of protein expression levels.

Methodology:

-

Protein Extraction: After treatment with PITC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, Cyclin A1, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound demonstrates significant anticancer activity in preclinical models, particularly in gastric cancer cells. Its mechanism of action is primarily driven by the induction of oxidative stress through glutathione depletion, which leads to DNA damage and the activation of the intrinsic and p53-mediated apoptotic pathways, as well as S-phase cell cycle arrest. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for further research into the therapeutic potential of PITC and for the development of novel anticancer strategies targeting these pathways. Further in vivo studies are warranted to validate these findings and to assess the safety and efficacy of PITC in a whole-organism context.

References

Propyl Isothiocyanate: A Comprehensive Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl isothiocyanate (PITC), a naturally occurring organosulfur compound found in cruciferous vegetables, has garnered significant interest for its potential anticancer properties. This technical guide provides an in-depth overview of the molecular targets of PITC, focusing on its mechanisms of action in inducing cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by PITC to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Isothiocyanates (ITCs) are a class of phytochemicals known for their chemopreventive and therapeutic effects against various cancers. This compound, with the chemical formula C4H7NS, is a member of this family.[1] Like other ITCs, PITC's biological activity is largely attributed to its electrophilic isothiocyanate group (-N=C=S), which readily reacts with nucleophilic moieties in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins.[2] This reactivity underlies its ability to modulate a wide range of cellular processes, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This guide will explore the known molecular targets of PITC and the signaling cascades it perturbs.

Quantitative Data on the Biological Activity of this compound

The anti-proliferative activity of PITC has been quantified in human gastric cancer cell lines, demonstrating a dose-dependent inhibition of cell viability.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |

| MGC-803 | Gastric Cancer | ~100 | [2][3] |

| HGC-27 | Gastric Cancer | ~40 | [2][3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Primary Molecular Targets and Mechanisms of Action

The anticancer effects of PITC are mediated through its interaction with several key molecular targets, leading to the disruption of cellular homeostasis and the activation of apoptotic pathways.

Glutathione (B108866) (GSH) Depletion and Induction of Oxidative Stress

A primary mechanism of PITC-induced cytotoxicity is the depletion of intracellular glutathione (GSH).[2] PITC conjugates with GSH, a major cellular antioxidant, leading to its depletion and a subsequent increase in reactive oxygen species (ROS).[2] This accumulation of ROS creates a state of oxidative stress, which damages cellular components, including proteins, lipids, and DNA, and triggers downstream apoptotic signaling.[2]

Covalent Modification of β-Tubulin

Emerging evidence suggests that, like other isothiocyanates, PITC targets β-tubulin, a key component of microtubules.[2] ITCs have been shown to covalently bind to cysteine residues on tubulin, disrupting microtubule polymerization dynamics.[4][5] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5] Western blot analysis has shown a decrease in β-tubulin expression in gastric cancer cells treated with PITC.[3]

Caption: PITC interaction with β-tubulin.

Activation of Mitochondria-Dependent Apoptosis

PITC triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria. The accumulation of ROS due to GSH depletion leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm).[2] This is followed by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[6][7] PITC treatment has been shown to alter the expression of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6]

Caption: Mitochondria-dependent apoptosis pathway induced by PITC.

Involvement of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in mediating the cellular response to stress, including DNA damage induced by ROS.[2] Studies on other isothiocyanates have shown that they can induce the expression and activation of p53.[8] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, such as Bax, further contributing to the mitochondrial apoptotic pathway.[9] PITC has been shown to activate the p53 signaling pathway in gastric cancer cells.[2]

Modulation of Key Signaling Pathways

PITC, like other ITCs, influences several critical signaling pathways that regulate cell survival, proliferation, and inflammation. While direct evidence for PITC is still emerging for some of these pathways, the well-established effects of structurally similar ITCs provide a strong basis for their likely involvement.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes through the antioxidant response element (ARE). ITCs are potent inducers of the Nrf2/ARE pathway. They are thought to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2, leading to the release and nuclear translocation of Nrf2 and subsequent transcription of cytoprotective genes.

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. Several ITCs have been shown to inhibit the NF-κB signaling pathway, often by preventing the degradation of its inhibitor, IκBα.

MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are critical for cell growth, proliferation, and survival. The effects of ITCs on these pathways can be complex and cell-type dependent, with studies reporting both activation and inhibition, ultimately contributing to the induction of apoptosis.

Caption: Overview of signaling pathways modulated by PITC.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PITC's molecular targets.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of PITC on cancer cells and calculate the IC50 value.

Materials:

-

Human gastric cancer cell lines (e.g., MGC-803, HGC-27)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (PITC)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,500 cells/well and incubate overnight.

-

Prepare serial dilutions of PITC in complete culture medium. For MGC-803 cells, concentrations may range from 0 to 250 µM. For HGC-27 cells, a range of 0 to 60 µM may be appropriate.

-

Replace the medium in the wells with the PITC-containing medium. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value at 48 hours.

Caption: Workflow for the Cell Viability Assay.

Western Blot Analysis for Protein Expression

Objective: To detect changes in the expression levels of target proteins (e.g., β-tubulin, p53, Bax, Bcl-2, caspases) following PITC treatment.

Materials:

-

Cancer cells and culture reagents

-

PITC

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with desired concentrations of PITC for a specified time.

-

Lyse the cells with RIPA buffer and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL substrate and an imaging system.

Measurement of Intracellular Glutathione (GSH)

Objective: To quantify the levels of intracellular GSH after PITC treatment.

Materials:

-

Cancer cells and culture reagents

-

PITC

-

GSH assay kit (e.g., based on monochlorobimane (B1663430) or DTNB)

-

Fluorometer or spectrophotometer

Procedure:

-

Treat cells with PITC at various concentrations and time points.

-

Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

-

Perform the GSH assay by adding the provided reagents and incubating as required.

-

Measure the fluorescence or absorbance using the appropriate instrument.

-

Normalize the GSH levels to the protein concentration of the lysates.

Conclusion

This compound exerts its anticancer effects through a multi-targeted approach. The primary mechanisms involve the depletion of intracellular glutathione, leading to oxidative stress, and the covalent modification of β-tubulin, resulting in cell cycle arrest. These initial events trigger the activation of the mitochondria-dependent apoptosis pathway and the p53 signaling cascade. Furthermore, PITC likely modulates other critical cell signaling pathways, including Nrf2/ARE, NF-κB, MAPK, and PI3K/Akt, which collectively contribute to its anti-proliferative and pro-apoptotic activities. Further research is warranted to fully elucidate the complete spectrum of PITC's molecular targets and to explore its therapeutic potential in a clinical setting. This guide provides a foundational understanding for researchers aiming to investigate and harness the anticancer properties of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces apoptosis in gastric cancer cells by oxidative stress via glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-phenylethyl isothiocyanate mediated apoptosis; contribution of Bax and the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Essential role of p53 in phenethyl isothiocyanate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl Isothiocyanate potentiates p53 signaling and antitumor effects against breast cancer through activation of p53-LKB1 and p73-LKB1 axes - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Propyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isothiocyanate (PITC) is a naturally occurring organosulfur compound found in cruciferous vegetables.[1] As a member of the isothiocyanate (ITC) family, PITC has garnered significant interest for its potential therapeutic properties, including anticancer, antimicrobial, and antioxidant activities.[2][3] The biological activity of ITCs is intrinsically linked to their chemical structure, governed by the electrophilic isothiocyanate group (-N=C=S) and the nature of the attached R-group.[4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its anticancer effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Structure-Activity Relationship of this compound

The cytotoxic and chemopreventive effects of isothiocyanates are highly dependent on the structure of the side chain attached to the -N=C=S group. The length and composition of this side chain influence the compound's lipophilicity, reactivity, and interaction with cellular targets.

Influence of Alkyl Chain Length

Studies comparing the bioactivity of various alkyl isothiocyanates have shown that the length of the alkyl chain plays a crucial role. While direct comprehensive comparisons involving this compound are limited, available data suggests that an optimal chain length exists for maximal anticancer activity. For instance, in a study on PC-3 human prostate cancer cells, propyl-ITC and butyl-ITC were found to be relatively less effective against cell proliferation compared to aromatic ITCs like phenethyl isothiocyanate (PEITC).[1] This suggests that for simple alkyl chains, increasing the length beyond a certain point might not necessarily enhance cytotoxicity and that other structural features, such as the presence of an aromatic ring, can be more influential.

Comparison with Aromatic and Other Isothiocyanates

Aromatic isothiocyanates, such as PEITC and benzyl (B1604629) isothiocyanate (BITC), often exhibit greater potency than their aliphatic counterparts.[1] The presence of a phenyl group can enhance cellular uptake and interaction with specific molecular targets. The table below presents a comparative summary of the cytotoxic activity (IC50 values) of PITC and other common isothiocyanates across different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Quantitative Data on Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other isothiocyanates, illustrating the impact of their structural differences on anticancer activity.

Table 1: IC50 Values of this compound (PITC) in Gastric Cancer Cell Lines [1]

| Cell Line | Treatment Time (h) | IC50 (µM) |

| MGC-803 | 48 | ~100 |

| HGC-27 | 48 | ~40 |

Table 2: Comparative IC50 Values of Various Isothiocyanates in Different Cancer Cell Lines [1][5]

| Isothiocyanate | Cancer Type | Cell Line | IC50 (µM) |

| This compound (PITC) | Prostate | PC-3 | >10 (less effective than PEITC) |

| Phenethyl isothiocyanate (PEITC) | Prostate | PC-3 | ~3.3 |

| Benzyl isothiocyanate (BITC) | Prostate | PC-3 | - |

| Allyl isothiocyanate (AITC) | Prostate | PC-3 | - |

| Sulforaphane (SFN) | Prostate | PC-3 | - |

| Phenethyl isothiocyanate (PEITC) | Lung | A549 | ~7.5 |

| Benzyl isothiocyanate (BITC) | Lung | A549 | ~5 |

| Allyl isothiocyanate (AITC) | Lung | A549 | ~20 |

| Sulforaphane (SFN) | Lung | A549 | ~15 |

Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and the activation of cellular defense mechanisms.

Induction of Apoptosis via Oxidative Stress

A primary mechanism of PITC-induced cancer cell death is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] PITC depletes intracellular glutathione (B108866) (GSH), a major antioxidant, leading to an accumulation of ROS. This oxidative stress triggers a cascade of events culminating in programmed cell death.

The workflow for PITC-induced apoptosis is as follows:

Caption: PITC-induced apoptotic signaling pathway.

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

Isothiocyanates, including PITC, are potent activators of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Caption: Activation of the Nrf2-ARE pathway by PITC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effect of PITC on cancer cells.

Materials:

-

Cancer cell lines (e.g., MGC-803, HGC-27)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (PITC) stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PITC in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the PITC-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest PITC concentration).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the PITC concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after PITC treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound (PITC)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PITC for the desired time.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis: The data is analyzed to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Intracellular Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

Cancer cell lines

-

6-well plates or 96-well black plates

-

This compound (PITC)

-

DCFH-DA stock solution (in DMSO)

-

Serum-free culture medium

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in the appropriate plates and treat with PITC.

-

Probe Loading: After treatment, wash the cells with serum-free medium. Incubate the cells with a working solution of DCFH-DA (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Measurement:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a filter set for FITC. Capture images to visualize the fluorescence intensity, which corresponds to the level of intracellular ROS.

-

Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis: The fluorescence intensity of the PITC-treated cells is compared to that of the control cells to determine the fold-increase in ROS production.

Conclusion

The biological activity of this compound, particularly its anticancer efficacy, is a direct consequence of its chemical structure. The propyl side chain, in conjunction with the reactive isothiocyanate group, dictates its interaction with cellular components, leading to the induction of apoptosis via oxidative stress and the activation of the protective Nrf2 signaling pathway. While PITC demonstrates notable cytotoxicity against certain cancer cells, structure-activity relationship studies suggest that modifications to the side chain, such as the introduction of an aromatic ring, can significantly enhance potency. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of PITC and to design novel isothiocyanate-based anticancer agents with improved efficacy and selectivity. Further research focusing on direct comparative studies of a wider range of isothiocyanates under standardized conditions is warranted to build a more comprehensive understanding of their structure-activity relationships.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound induces apoptosis in gastric cancer cells by oxidative stress via glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Propyl Isothiocyanate: A Technical Guide for Researchers

Abstract

Propyl isothiocyanate (PITC) is a naturally occurring organosulfur compound found in cruciferous vegetables. As a member of the isothiocyanate (ITC) family, which includes well-studied compounds like sulforaphane (B1684495) and allyl isothiocyanate, PITC is emerging as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of PITC, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. While research specifically on PITC is less extensive than for other ITCs, this guide synthesizes the available data and provides context from related compounds to illuminate potential mechanisms and guide future investigations.

Introduction to this compound (PITC)

Isothiocyanates (ITCs) are a class of phytochemicals renowned for their pungent flavor and significant health benefits, including potent anticancer and antimicrobial properties.[1][2] These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and mustard.[1] this compound (PITC), while less studied than its counterparts like sulforaphane and phenethyl isothiocyanate (PEITC), is gaining attention for its own unique biological activities.[2][3] This guide delves into the known biological functions of PITC, presenting a technical overview for the scientific community.

Anticancer Activity of PITC

The most well-documented biological activity of PITC is its anticancer effect, particularly against gastric cancer cells.[3] Research has demonstrated that PITC can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[3]

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that PITC treatment leads to a dose-dependent inhibition of viability in human gastric cancer cell lines MGC-803 and HGC-27.[3] This inhibition is accompanied by the induction of apoptosis and arrest of the cell cycle at the S-phase.[3] The mechanism underlying this pro-apoptotic effect involves the depletion of total glutathione (B108866) (GSH), leading to an accumulation of reactive oxygen species (ROS).[3] This oxidative stress, in turn, causes DNA damage and activates mitochondria-dependent and p53 signaling pathways, ultimately triggering apoptosis.[3]

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for PITC against gastric cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MGC-803 | Gastric Cancer | 48 | ~100 | [3] |

| HGC-27 | Gastric Cancer | 48 | ~40 | [3] |

Antimicrobial Activity of PITC

Isothiocyanates, as a class, are known for their broad-spectrum antimicrobial properties against bacteria and fungi.[2] However, the antimicrobial efficacy of PITC appears to be limited compared to other ITCs.

Quantitative Antimicrobial Data

A study investigating the antimicrobial activity of various ITCs reported the following minimum inhibitory concentration (MIC) values for PITC against Gram-negative and Gram-positive bacteria.

| Microorganism | Gram Type | MIC (µg/mL) | Interpretation | Reference |

| Escherichia coli | Negative | >200 | Poor Activity | [4] |

| Bacillus cereus | Positive | >200 | Poor Activity | [4] |

These high MIC values suggest that PITC possesses poor antibacterial activity against the tested strains.[4]

Anti-inflammatory and Antioxidant Activities of PITC

The anti-inflammatory and antioxidant properties of PITC are less characterized than its anticancer effects. However, studies on PITC and other ITCs provide insights into its potential mechanisms.

Anti-inflammatory Effects

Research has indicated that PITC, along with allyl isothiocyanate (AITC), can downregulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, granulocyte-macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor-alpha (TNF-α) in an in vivo angiogenesis model.[5] This suggests a potential anti-inflammatory role for PITC. The underlying mechanism is likely linked to the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, which is a known target of other ITCs.[6]

Antioxidant Effects

Key Signaling Pathways Modulated by Isothiocyanates

The biological activities of ITCs, including PITC, are mediated through the modulation of several critical intracellular signaling pathways. While specific data for PITC is still emerging, the following pathways are established targets for the ITC family.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary target for the antioxidant and chemopreventive effects of ITCs.[7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and phase II detoxification enzymes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several ITCs have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[8] Dysregulation of these pathways is common in cancer. ITCs have been shown to modulate MAPK signaling, which can contribute to their anticancer effects.[8] For instance, activation of JNK and p38 is often associated with the induction of apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of PITC and other isothiocyanates.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,500 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of PITC (e.g., 0-250 µM) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates (8 x 10^4 cells/well) and treat with PITC for the desired time (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X binding buffer to the cell suspension.

-

Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

Western Blot Analysis for Nrf2 Pathway Activation

Principle: Western blotting is used to detect and quantify specific proteins in a sample. To assess Nrf2 pathway activation, the levels of total Nrf2, nuclear Nrf2, and downstream target proteins like HO-1 and NQO1 are measured.

Protocol:

-

Cell Treatment and Lysis: Treat cells with PITC. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique to determine MIC values.

Protocol:

-

Preparation of PITC dilutions: Prepare a series of two-fold dilutions of PITC in a suitable solvent (e.g., DMSO) and then in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in MHB.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the PITC dilutions. Include a positive control (bacteria in broth without PITC) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of PITC at which there is no visible growth of the microorganism.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the anticancer activity of PITC.

Conclusion and Future Directions

This compound exhibits promising biological activities, most notably in the realm of cancer chemoprevention. Its ability to induce apoptosis in gastric cancer cells through oxidative stress-mediated pathways highlights its therapeutic potential. However, the current body of research on PITC is considerably smaller than that of other isothiocyanates. Future research should focus on:

-

Expanding the scope of anticancer studies: Investigating the efficacy of PITC against a broader range of cancer cell lines and in in vivo models.

-

Elucidating signaling pathways: Conducting detailed mechanistic studies to confirm the direct effects of PITC on key signaling pathways such as Nrf2, NF-κB, and MAPK.

-

Quantitative analysis of anti-inflammatory and antioxidant activities: Performing standardized assays to quantify the anti-inflammatory and antioxidant potential of PITC.

-

Structure-activity relationship studies: Comparing the biological activities of PITC with other ITCs to understand how the alkyl chain length influences efficacy and mechanism of action.

A deeper understanding of the molecular mechanisms underlying the biological activities of PITC will be crucial for its potential development as a novel therapeutic agent for various diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Inhibition of endothelial cell differentiation and proinflammatory cytokine production during angiogenesis by allyl isothiocyanate and phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Morpholinothis compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Propyl Isothiocyanate (CAS 628-30-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of propyl isothiocyanate (PITC), CAS number 628-30-8. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Core Properties of this compound

This compound is an organosulfur compound characterized by the presence of a propyl group attached to the isothiocyanate functional group (-N=C=S). It is a colorless to pale yellow liquid with a pungent odor.[1][2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 628-30-8 | [3][4][5] |

| Molecular Formula | C4H7NS | [3][4][5] |

| Molecular Weight | 101.17 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 153 °C at 760 mmHg | [3] |

| Density | 0.978 g/mL at 25 °C | [3] |

| Refractive Index | 1.504 at 20 °C | [3] |

| Flash Point | -15 °C | [3] |

| Solubility | Soluble in alcohol; limited solubility in water. | [1][2] |

| Vapor Pressure | 4.299 mmHg at 25 °C (estimated) | [3] |

Safety Information

This compound is a hazardous substance and requires careful handling. The following table summarizes its key safety classifications.

| Hazard Classification | Code | Description | Reference(s) |

| Flammable liquids | H225 | Highly flammable liquid and vapor | |

| Acute toxicity, Oral | H302 | Harmful if swallowed | |

| Acute toxicity, Dermal | H312 | Harmful in contact with skin | |

| Acute toxicity, Inhalation | H332 | Harmful if inhaled | |

| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage | |

| Specific target organ toxicity | H335 | May cause respiratory irritation |

Handling Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Database Source(s) |

| ¹H NMR | Data available in spectral databases. | [6][7] |

| ¹³C NMR | Data available in spectral databases. | [6][7] |

| FT-IR | Data available in spectral databases, characteristic isothiocyanate peak expected around 2050-2200 cm⁻¹. | [6] |

| Mass Spectrometry | Data available in spectral databases. | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of isothiocyanates is from primary amines and thiophosgene (B130339).[8]

Objective: To synthesize this compound from propylamine (B44156) and thiophosgene.

Materials:

-

Propylamine

-

Thiophosgene

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, prepare a biphasic system by adding propylamine (5.0 mmol, 1.0 equiv.), dichloromethane (25 mL), and saturated aqueous sodium bicarbonate (25 mL).

-

While stirring the mixture vigorously at room temperature, slowly add thiophosgene (6.0 mmol, 1.2 equiv.).

-

Continue stirring for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous phase three times with dichloromethane (30 mL each).

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude this compound.[9]

References

- 1. 3-Morpholinothis compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 628-30-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 628-30-8 [thegoodscentscompany.com]

- 4. This compound 98 628-30-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C4H7NS | CID 69403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(628-30-8) 13C NMR [m.chemicalbook.com]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Propyl Isothiocyanate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on propyl isothiocyanate (PITC), a naturally occurring organosulfur compound found in cruciferous vegetables. This document provides a detailed overview of its chemical synonyms, experimental protocols for evaluating its biological activities, quantitative data on its efficacy, and insights into the signaling pathways it modulates.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided in Table 1 for clear and accurate referencing.

| Identifier Type | Identifier |

| IUPAC Name | 1-isothiocyanatopropane |

| CAS Number | 628-30-8 |

| Molecular Formula | C4H7NS |

| Molecular Weight | 101.17 g/mol |

| Common Synonyms | n-Propyl isothiocyanate |

| Isothiocyanic acid propyl ester | |

| Propane, 1-isothiocyanato- |

Experimental Protocols

This section details key experimental protocols for the synthesis of this compound and the evaluation of its biological activities, specifically its anticancer and antimicrobial properties.

Synthesis of this compound

A common method for the synthesis of alkyl isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. While a specific high-yield, step-by-step protocol for this compound was not found in the immediate search, a general and widely applicable method is described below, based on established organic chemistry principles for isothiocyanate synthesis.

Materials:

-

n-Propylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (for purification)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the cooled solution while stirring.

-

Add an equimolar amount of triethylamine to the reaction mixture to form the dithiocarbamate salt in situ.

-

After the formation of the dithiocarbamate salt is complete (typically monitored by TLC), slowly add an equimolar amount of tosyl chloride.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove salts and water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-